Cas no 2172001-01-1 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzamidocyclopropyl}acetic acid)

2172001-01-1 structure
Productnaam:2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzamidocyclopropyl}acetic acid
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzamidocyclopropyl}acetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzamido]cyclopropyl}acetic acid
- 2172001-01-1
- EN300-1522718
- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzamidocyclopropyl}acetic acid
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- Inchi: 1S/C28H26N2O5/c1-17-10-11-18(26(33)30-28(12-13-28)15-25(31)32)14-24(17)29-27(34)35-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,14,23H,12-13,15-16H2,1H3,(H,29,34)(H,30,33)(H,31,32)
- InChI-sleutel: WXNIMKMEQFWOFY-UHFFFAOYSA-N
- LACHT: OC(CC1(CC1)NC(C1C=CC(C)=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Berekende eigenschappen
- Exacte massa: 470.18417193g/mol
- Monoisotopische massa: 470.18417193g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 8
- Complexiteit: 789
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 105Ų
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzamidocyclopropyl}acetic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1522718-5.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzamido]cyclopropyl}acetic acid |
2172001-01-1 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1522718-0.05g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzamido]cyclopropyl}acetic acid |
2172001-01-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1522718-500mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzamido]cyclopropyl}acetic acid |
2172001-01-1 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1522718-5000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzamido]cyclopropyl}acetic acid |
2172001-01-1 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1522718-10.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzamido]cyclopropyl}acetic acid |
2172001-01-1 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1522718-100mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzamido]cyclopropyl}acetic acid |
2172001-01-1 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1522718-1000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzamido]cyclopropyl}acetic acid |
2172001-01-1 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1522718-0.25g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzamido]cyclopropyl}acetic acid |
2172001-01-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1522718-0.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzamido]cyclopropyl}acetic acid |
2172001-01-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1522718-0.1g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzamido]cyclopropyl}acetic acid |
2172001-01-1 | 0.1g |
$2963.0 | 2023-06-05 |
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzamidocyclopropyl}acetic acid Gerelateerde literatuur
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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